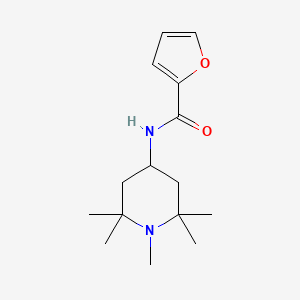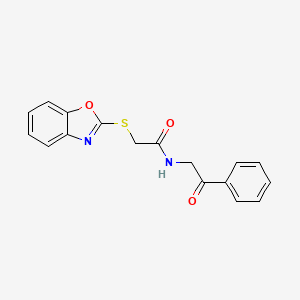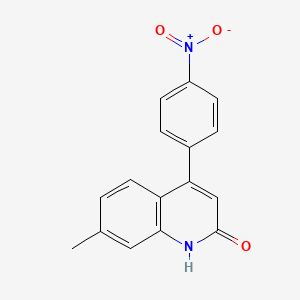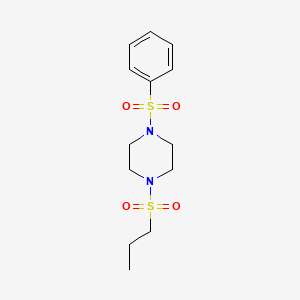![molecular formula C21H18N2O3 B5563100 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains an acetate group, which is a derivative of acetic acid, and an amine group, which consists of a nitrogen atom attached to hydrogen atoms or organic groups .
Synthesis Analysis
The synthesis of such a compound could involve several steps and different types of reactions. One possible method could be the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst . Another possible method could involve the Mannich reaction, which is a three-component reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .Molecular Structure Analysis
The molecular structure of “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” can be analyzed based on its constituent parts. The benzene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized over the entire molecule . The acetate group is a carboxylate ester, which consists of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
The compound “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” could undergo various chemical reactions. For instance, the benzene ring could undergo electrophilic aromatic substitution reactions . The carbonyl group in the acetate could react with nucleophiles in nucleophilic acyl substitution reactions . The amine group could react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” would depend on its molecular structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) detailed the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridine-based compounds in creating biologically active and structurally diverse molecules. This work illustrates the potential utility of 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate as a precursor in synthesizing complex pyridine derivatives with varied applications (Al-Issa, 2012).
Photoinduced 4-Pyridination : Research by Hoshikawa and Inoue (2013) on the photoinduced direct 4-pyridination of C(sp3)–H bonds offers insights into the modification of alkylaromatic compounds with pyridine, potentially extending to the functionalization of compounds similar to 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate. This method highlights the compound's relevance in synthesizing biologically active molecules with pyridine substructures (Hoshikawa & Inoue, 2013).
Crystal Structure Analysis
Crystal Structure Determination : Datta et al. (2015) conducted a study on the crystal structure of a molecule closely related to 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate, providing valuable data on molecular geometry, hydrogen bonding patterns, and the compound's solid-state configuration. Such studies are crucial for understanding the physicochemical properties of pyridine derivatives and their applications in material science and drug design (Datta, Ramya, Sithambaresan, & Kurup, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)26-19-12-10-18(11-13-19)21(25)23(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFLFVMWVKPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)


![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)